Cas no 74784-70-6 (5-(Trifluoromethyl)pyridin-2-amine)

5-(Trifluoromethyl)pyridin-2-amine 化学的及び物理的性質
名前と識別子
-
- 2-Amino-5-(trifluoromethyl)pyridine
- 5-Trifluoromethyl-2-pyridinamine
- 2-Amino-5-trifuoromethylpyridine
- 5-(trifluoromethyl)pyridine -2-amine
- 2-Amino-5-(trifluoromethyl)pyridine
- 2-Amino-5-trifluoromethylpyridine
- 5-(Trifluoromethyl)pyridin-2-amine
- 2-AMINE-5-TRIFLUOROMETHYLPYRIDINE
- 5-(trifluormethyl)pyridin-2-amin
- 5-(Trifluoromethyl)-2-aminopyridine
- 5-(Trifluoromethyl)-2-pyridinamine
- 5-(trifluoromethyl)-2-pyridylamine
- 5-(trifluoromethyl)pyridin-2-amine(SALTDATA: FREE)
- 5-(trifluoromethyl)-pyridine-2ylamine
- 5-trifluoromethyl-pyridin-2-ylamine
- 2-PYRIDINAMINE, 5-(TRIFLUOROMETHYL)-
- 2-Amino-5-Trifluoromethyl Pyridine
- PubChem2978
- PubChem2147
- KSC377A2H
- RSGVKIIEIXOMPY-UHFFFAOYSA-
- 5-trifluoromethylpyridin-2-ami
- FS-1068
- PB24559
- 2-Amino-5-(trifluoromethyl)pyridine, 97%
- AM20070026
- 2-amino-5 -trifluoromethylpyridine
- SCHEMBL177728
- 5-(trifluoromethyl)pyridine-2-amine
- EN300-114757
- CS-W007857
- 5-trifluoromethyl-2-aminopyridine
- 2-amino-5-trifluoromethyl-pyridine
- 74784-70-6
- A9564
- 5-trifluoromethylpyridin-2-amine
- InChI=1/C6H5F3N2/c7-6(8,9)4-1-2-5(10)11-3-4/h1-3H,(H2,10,11)
- Q-101469
- DTXSID70352866
- 5-(trifluoromethyl)pyridin-2-amine;2-Amino-5-(trifluoromethyl)pyridine
- FT-0601256
- CL8872
- BCP11413
- MFCD00042164
- Q27453673
- 3B0
- BDBM625988
- AKOS000265599
- 5-trifluoromethyl-pyridine-2-ylamine
- AC-2715
- DB-005178
- A1968
- SY002646
- BBL011556
- 5-(Trifluoromethyl)-2-pyridinamine; 5-(Trifluoromethyl)pyridine-2ylamine; 5-Trifluoromethyl-2-aminopyridine; (5-Trifluoromethylpyridin-2-yl)amine;
- STL146691
-
- MDL: MFCD00042164
- インチ: 1S/C6H5F3N2/c7-6(8,9)4-1-2-5(10)11-3-4/h1-3H,(H2,10,11)
- InChIKey: RSGVKIIEIXOMPY-UHFFFAOYSA-N
- ほほえんだ: FC(C1=C([H])N=C(C([H])=C1[H])N([H])[H])(F)F
- BRN: 4800784
計算された属性
- せいみつぶんしりょう: 162.04000
- どういたいしつりょう: 162.040483
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 134
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 2
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 38.9
じっけんとくせい
- 色と性状: 白色レンズ粉末。
- 密度みつど: 1,71g/cm
- ゆうかいてん: 45.0 to 49.0 deg-C
- ふってん: 90-92/20mbar
- フラッシュポイント: 華氏温度:219.2°f
摂氏度:104°c - 屈折率: 1,533
- PSA: 38.91000
- LogP: 2.26380
- ようかいせい: 水に溶けない。
5-(Trifluoromethyl)pyridin-2-amine セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Danger
- 危害声明: H301,H315,H319,H335
- 警告文: P261,P301+P310,P305+P351+P338
- 危険物輸送番号:UN 2811 6.1/PG 3
- WGKドイツ:3
- 危険カテゴリコード: 25-36/37/38
- セキュリティの説明: S26-S36/37/39-S45
-
危険物標識:
- 包装等級:III
- 包装グループ:III
- ちょぞうじょうけん:Store at room temperature
- セキュリティ用語:S26;S36/37/39
- リスク用語:R20/21/22; R36/37/38
- 危険レベル:6.1
- 包装カテゴリ:III
5-(Trifluoromethyl)pyridin-2-amine 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関番号:
2933399090概要:
2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
5-(Trifluoromethyl)pyridin-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY002646-5g |
2-Amino-5-(trifluoromethyl)pyridine |
74784-70-6 | >97% | 5g |
¥37.00 | 2024-07-09 | |
abcr | AB102825-100 g |
2-Amino-5-(trifluoromethyl)pyridine, 97%; . |
74784-70-6 | 97% | 100 g |
€169.90 | 2023-07-20 | |
Enamine | EN300-114757-5.0g |
5-(trifluoromethyl)pyridin-2-amine |
74784-70-6 | 95% | 5g |
$36.0 | 2023-06-09 | |
eNovation Chemicals LLC | K08826-25g |
5-(Trifluoromethyl)pyridin-2-amine |
74784-70-6 | 97% | 25g |
$200 | 2024-06-05 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB03249-25G |
5-(trifluoromethyl)pyridin-2-amine |
74784-70-6 | 97% | 25g |
¥ 125.00 | 2023-04-04 | |
Enamine | EN300-114757-50.0g |
5-(trifluoromethyl)pyridin-2-amine |
74784-70-6 | 95% | 50g |
$169.0 | 2023-06-09 | |
Chemenu | CM103354-500g |
5-(Trifluoromethyl)pyridin-2-amine |
74784-70-6 | 97% | 500g |
$*** | 2023-04-03 | |
Apollo Scientific | PC1100H-25g |
2-Amino-5-(trifluoromethyl)pyridine |
74784-70-6 | 98% | 25g |
£22.00 | 2023-09-02 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | A1968-5G |
2-Amino-5-(trifluoromethyl)pyridine |
74784-70-6 | >97.0%(GC)(T) | 5g |
¥230.00 | 2024-04-15 | |
eNovation Chemicals LLC | K08826-1kg |
5-(Trifluoromethyl)pyridin-2-amine |
74784-70-6 | 97% | 1kg |
$1200 | 2024-06-05 |
5-(Trifluoromethyl)pyridin-2-amine サプライヤー
5-(Trifluoromethyl)pyridin-2-amine 関連文献
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Yiran Huang,Hong-Jun Cho,Nilantha Bandara,Liang Sun,Diana Tran,Buck E. Rogers,Liviu M. Mirica Chem. Sci. 2020 11 7789
-
Hidemasa Hikawa,Taku Nakayama,Shunki Nakamura,Shoko Kikkawa,Isao Azumaya Org. Biomol. Chem. 2022 20 4183
-
Hiroyuki Watanabe,Masahiro Ono,Shimpei Iikuni,Hiroyuki Kimura,Yoko Okamoto,Masafumi Ihara,Hideo Saji RSC Adv. 2015 5 1009
-
Adina I. Ciuciu,Dikhi Firmansyah,Vincent Hugues,Mireille Blanchard-Desce,Daniel T. Gryko,Lucia Flamigni J. Mater. Chem. C 2014 2 4552
-
5. Water-promoted dehydrative coupling of 2-aminopyridines in heptane via a borrowing hydrogen strategyTaku Nakayama,Hidemasa Hikawa,Shoko Kikkawa,Isao Azumaya RSC Adv. 2021 11 23144
-
Hidemasa Hikawa,Hirokazu Imamura,Shoko Kikkawa,Isao Azumaya Green Chem. 2018 20 3044
5-(Trifluoromethyl)pyridin-2-amineに関する追加情報
5-(Trifluoromethyl)pyridin-2-amine: A Comprehensive Overview
5-(Trifluoromethyl)pyridin-2-amine (CAS No. 74784-70-6) is a highly versatile and intriguing compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound, characterized by its pyridine ring substituted with a trifluoromethyl group at the 5-position and an amino group at the 2-position, exhibits unique chemical properties that make it a valuable building block for various applications. In this article, we delve into the structural features, synthesis methods, applications, and recent advancements associated with 5-(Trifluoromethyl)pyridin-2-amine.
The molecular structure of 5-(Trifluoromethyl)pyridin-2-amine is defined by its aromatic pyridine ring, which is a six-membered ring containing one nitrogen atom. The substitution pattern plays a crucial role in determining its chemical reactivity and biological activity. The trifluoromethyl group (-CF3) at the 5-position introduces electron-withdrawing effects, enhancing the electrophilic character of the pyridine ring. Conversely, the amino group (-NH2) at the 2-position introduces electron-donating effects, which can influence the compound's reactivity in various chemical reactions. This combination of substituents makes 5-(Trifluoromethyl)pyridin-2-amine a unique molecule with potential applications in drug design and materials synthesis.
Recent studies have highlighted the importance of 5-(Trifluoromethyl)pyridin-2-amine in medicinal chemistry. Researchers have explored its role as a precursor for developing bioactive compounds with potential therapeutic applications. For instance, derivatives of this compound have been investigated for their ability to inhibit key enzymes involved in diseases such as cancer and neurodegenerative disorders. The trifluoromethyl group is particularly advantageous in medicinal chemistry due to its lipophilic nature and ability to enhance drug stability. These findings underscore the significance of 5-(Trifluoromethyl)pyridin-2-amine as a valuable starting material for drug discovery efforts.
In addition to its role in medicinal chemistry, 5-(Trifluoromethyl)pyridin-2-amine has also found applications in agrochemicals. Its ability to act as an intermediate in the synthesis of pesticides and herbicides has been well-documented. The compound's unique electronic properties make it an ideal candidate for designing molecules with enhanced efficacy against various pests and weeds. Recent advancements in green chemistry have further emphasized the importance of sustainable synthesis methods for this compound, ensuring its environmentally friendly production and application.
The synthesis of 5-(Trifluoromethyl)pyridin-2-amine involves a series of well-established organic reactions. One common approach involves the nucleophilic substitution of a suitable precursor followed by subsequent functionalization steps to introduce the desired substituents. Researchers have also explored alternative routes, such as microwave-assisted synthesis and catalytic processes, to improve reaction efficiency and yield. These innovations highlight the ongoing efforts to optimize the production of this compound for industrial applications.
From an environmental perspective, understanding the fate and transport of 5-(Trifluoromethyl)pyridin-2-amine is crucial for assessing its potential impact on ecosystems. Studies have shown that this compound exhibits moderate biodegradability under aerobic conditions, making it less persistent in natural environments compared to other fluorinated compounds. However, further research is required to fully understand its long-term ecological effects and ensure its safe use in various applications.
In conclusion, 5-(Trifluoromethyl)pyridin-2-amine (CAS No. 74784-70-6) stands out as a multifaceted compound with significant potential across diverse fields. Its unique structural features, coupled with recent advancements in synthesis and application methodologies, position it as a key player in modern chemical research. As ongoing studies continue to uncover new insights into its properties and uses, this compound is poised to play an increasingly important role in both academic and industrial settings.
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